molecular formula C10H17Cl2N3O B1460041 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229625-45-9

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B1460041
CAS RN: 1229625-45-9
M. Wt: 266.16 g/mol
InChI Key: JTFFDTNCTMTMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, also known as MPPD, is an organic compound that is widely used in the scientific research community. It is a white crystalline solid that is soluble in water and has a molecular weight of 230.32 g/mol. MPPD is a versatile compound that is used in various laboratory experiments, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of pyrimidine and piperidone derivatives, highlighting the formation of polymeric coordination complexes which could have implications in materials science and pharmaceuticals (Klimova et al., 2013).

Anticancer Applications

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents by inhibiting the formation of blood vessels in vivo and demonstrating cytotoxic effects (Kambappa et al., 2017).

Antiproliferative Activity

The development of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been evaluated for their antiproliferative effect against various human cancer cell lines, with some compounds showing promising activity (Mallesha et al., 2012).

Antimicrobial and Analgesic Activity

Synthesis of pyrimidine derivatives incorporating piperidine has been investigated for antibacterial and analgesic activities. Certain compounds exhibited significant effects, suggesting potential for development into new therapeutic agents (Imran et al., 2016).

properties

IUPAC Name

2-methyl-4-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFFDTNCTMTMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.